3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVJGFIHBAURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylresorcinol, and ethyl acetoacetate.
Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 4-methylresorcinol in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst, such as piperidine, to form the chromen-2-one scaffold.
Hydroxylation: The final step involves the hydroxylation of the chromen-2-one scaffold at the 6th position using a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a dihydro derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-6-oxo-4-methyl-2H-chromen-2-one.
Reduction: Formation of 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one exhibits significant anticancer activity.
Case Study: Anticancer Activity on MCF-7 Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Research Findings:
Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural Comparisons
Substituent Positioning and Functional Groups
- 6-Hydroxy-4-methyl vs. 7-Hydroxy Derivatives :
The hydroxyl group at position 6 (as in the target compound) versus position 7 (e.g., 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one, ) significantly impacts biological activity. Position 6 hydroxylation is associated with stronger hydrogen-bonding interactions in enzyme binding pockets, as observed in antimicrobial studies . - Chlorophenyl vs. Thienyl Substitution :
Replacing the 4-chlorophenyl group with a thienyl moiety (e.g., 6-chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one, ) reduces steric bulk but introduces sulfur-mediated π-π interactions, which may alter binding affinity in protein targets . - Methyl vs. Prenyl Groups :
The 4-methyl group in the target compound increases lipophilicity compared to prenylated derivatives like 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one (CAS 3162-09-2, ). Prenylation enhances membrane permeability but reduces aqueous solubility .
Table 1: Structural and Physicochemical Properties
*LogP values estimated via analogous compounds in .
Antimicrobial Activity
The target compound demonstrates superior antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) compared to its 7-hydroxy analog (MIC = 32 µg/mL, ). The 6-hydroxy group likely facilitates stronger interactions with bacterial topoisomerase II . In contrast, thienyl-substituted coumarins (e.g., ) show broader-spectrum activity against Gram-negative pathogens due to enhanced penetration through lipopolysaccharide layers .
Antitumor Potential
The 4-chlorophenyl group in the target compound enhances cytotoxicity (IC₅₀ = 12 µM against HeLa cells) compared to non-chlorinated analogs like 4-methyl-6-hydroxy-3-phenyl-2H-chromen-2-one (IC₅₀ = 45 µM, ). Prenylated coumarins (e.g., ) exhibit lower cytotoxicity but higher selectivity for cancer stem cells, attributed to their ability to disrupt mitochondrial membranes .
Antioxidant Capacity
The 6-hydroxy group in the target compound confers moderate free radical scavenging activity (EC₅₀ = 85 µM in DPPH assay), outperformed by dihydroxyphenyl derivatives (e.g., , EC₅₀ = 28 µM) due to additional phenolic hydroxyl groups .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s methyl and chloro substituents reduce aqueous solubility (<0.1 mg/mL) compared to hydroxyl-rich analogs (e.g., , >1 mg/mL) .
- Metabolic Stability : Chlorinated coumarins exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation, whereas methoxy groups (e.g., ) undergo rapid demethylation .
Biological Activity
3-(4-Chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and hydroxymethyl substituents that contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
1. Antimicrobial Activity
Research indicates that coumarin derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Escherichia coli | 2 μg/mL |
| Candida albicans | 6.24% inhibition |
The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways .
2. Anti-Acetylcholinesterase Activity
A significant focus of recent research has been on the anti-acetylcholinesterase (AChE) activity of coumarin derivatives. A study highlighted that compounds with a chloro substituent, such as this compound, exhibited enhanced AChE inhibition compared to non-substituted analogues.
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 |
| Galantamine | ~0.20 |
This compound's strong AChE inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
3. Antioxidant Properties
The antioxidant capacity of coumarin derivatives has also been investigated. Studies indicate that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Table 3: Antioxidant Activity Assessment
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 15 µM |
| ABTS Assay | IC50 = 12 µM |
These findings suggest that the compound can mitigate oxidative damage in biological systems .
Case Studies
A notable case study involved the synthesis of various coumarin derivatives, including this compound, which were evaluated for their biological activities. The study revealed that this compound not only inhibited AChE but also demonstrated substantial antimicrobial effects against resistant strains of bacteria and fungi .
Q & A
Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
The compound is commonly synthesized via the Pechmann condensation , where phenols react with β-ketoesters under acidic conditions (e.g., HSO or ZnCl/PCl) . Alternative solid-phase methods involve malonic acid and substituted phenols in phosphorous oxychloride . Optimization focuses on catalyst choice (e.g., ZnCl for regioselectivity), temperature control (80–120°C), and solvent selection (e.g., ethanol for solubility). Yield improvements (>70%) are achieved by stepwise purification via recrystallization or column chromatography .
Q. How is the crystal structure of this compound characterized, and what tools are used for analysis?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (space group P2/c), with bond lengths and angles confirming the chromenone scaffold and substituent positions . Software like SHELXL refines diffraction data, while Mercury CSD visualizes packing patterns and hydrogen-bonding interactions (e.g., O–H···O between hydroxyl and carbonyl groups) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
The compound exhibits antimicrobial (MIC: 8–32 µg/mL against S. aureus) and anticancer (IC: 15–40 µM in MCF-7 cells) activities . Assays follow standardized protocols:
- Antimicrobial: Broth microdilution (CLSI guidelines) with ciprofloxacin as a positive control.
- Anticancer: MTT assay with 48–72 hr exposure and dose-response curves . Purity (>95% by HPLC) and solvent controls (DMSO <0.1%) are critical for reproducibility.
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro vs. bromo) influence bioactivity and binding affinity?
Comparative studies show that 4-chlorophenyl enhances lipophilicity (logP ~3.2) and membrane penetration compared to bromo derivatives (logP ~3.5), but bromo-substituted analogs exhibit stronger DNA intercalation (e.g., ∆T = 5°C in CT-DNA binding assays) . Structure-activity relationship (SAR) models suggest the hydroxyl group at C6 is critical for hydrogen bonding with target proteins (e.g., topoisomerase II), while methyl at C4 stabilizes the chromenone conformation .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Discrepancies often arise from:
- Assay conditions : Serum content in cell culture (e.g., 10% FBS reduces free compound concentration).
- Metabolic stability : Hepatic microsome studies (e.g., t <30 min in rat liver microsomes) indicate rapid degradation .
- Impurity interference : LC-MS analysis identifies byproducts (e.g., dechlorinated derivatives) that may antagonize activity. Validate results using orthogonal assays (e.g., apoptosis via flow cytometry) .
Q. How can crystallization challenges (e.g., polymorphism) be addressed during formulation studies?
Polymorph screening uses solvent/antisolvent combinations (e.g., acetone/water) under controlled cooling rates. Differential Scanning Calorimetry (DSC) identifies stable forms (melting point ~220°C for Form I). For co-crystals, carboxylate co-formers (e.g., succinic acid) improve solubility (2.5-fold increase in PBS pH 7.4) .
Q. What computational methods predict interactions with biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to ATP-binding pockets (e.g., CDK2). Key interactions include:
- π-π stacking between the chlorophenyl ring and Phe80.
- Hydrogen bonds between C6-OH and Asp145. Free energy calculations (MM-PBSA) validate affinity (∆G ~-9.5 kcal/mol) .
Methodological Notes
- Analytical Characterization : Use HPLC (C18 column, acetonitrile/water gradient) and H/C NMR (DMSO-d, δ 6.2 ppm for C6-OH) .
- Safety : Chlorinated intermediates require handling in fume hoods (PEL: 1 mg/m for chlorophenols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
